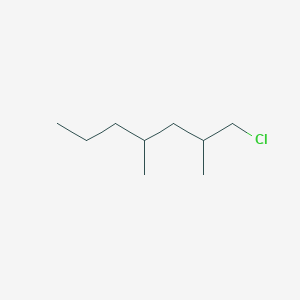
1-Chloro-2,4-dimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,4-dimethylheptane is an organic compound belonging to the class of alkyl halides It is characterized by a heptane backbone with chlorine and two methyl groups attached at the first, second, and fourth positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethylheptane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,4-dimethylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tert-butanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution: Formation of alcohols, nitriles, or amines depending on the nucleophile.
Elimination: Formation of alkenes such as 2,4-dimethylhept-1-ene.
Applications De Recherche Scientifique
1-Chloro-2,4-dimethylheptane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of alkyl halides with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-2,4-dimethylheptane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The reaction mechanism can proceed via an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. In elimination reactions, the compound loses a hydrogen atom and the chlorine atom, forming a double bond and resulting in the formation of an alkene.
Comparaison Avec Des Composés Similaires
1-Bromo-2,4-dimethylheptane: Similar structure but with a bromine atom instead of chlorine.
1-Iodo-2,4-dimethylheptane: Similar structure but with an iodine atom instead of chlorine.
2-Chloro-2,4-dimethylheptane: Chlorine atom attached at the second position instead of the first.
Uniqueness: 1-Chloro-2,4-dimethylheptane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the chlorine atom at the first position and the methyl groups at the second and fourth positions create a distinct steric and electronic environment, affecting its chemical behavior compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H19Cl |
|---|---|
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
1-chloro-2,4-dimethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-5-8(2)6-9(3)7-10/h8-9H,4-7H2,1-3H3 |
Clé InChI |
AWVARKJJRCJNDA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one](/img/structure/B13175930.png)
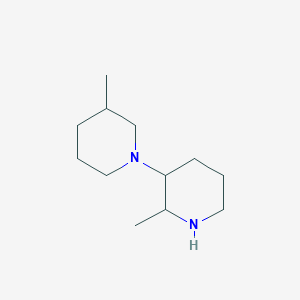
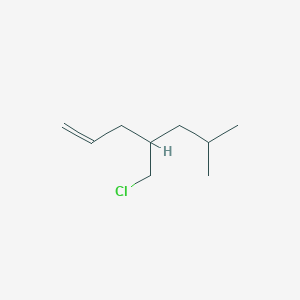
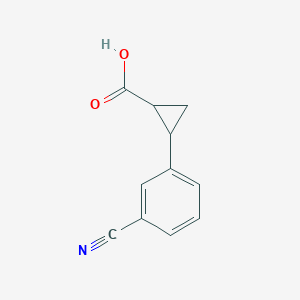
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
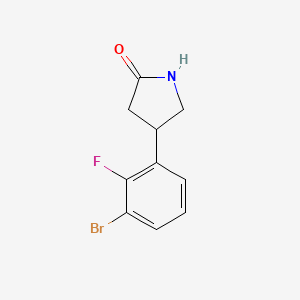
![5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13175971.png)
